

Technical Guide: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 169750-57-6)

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Compound of Interest

Compound Name: *Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate*

Cat. No.: B067985

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An In-depth Profile for Drug Discovery and Development Professionals

Abstract: This document provides a comprehensive technical overview of **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate**, CAS number 169750-57-6. It details the chemical and physical properties, provides representative experimental protocols for its synthesis and derivatization, and explores its primary application as a versatile building block in the field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development scientists utilizing advanced synthetic intermediates.

Introduction

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core functionalized with a tertiary alcohol and protected by a benzyloxycarbonyl (Cbz) group. The structural rigidity of the piperidine scaffold, combined with the stereospecificity offered by the 4-hydroxy-4-methyl substitution, makes this molecule a valuable intermediate in medicinal chemistry. Its significance has grown with the emergence of targeted protein degradation, where it serves as a key component in the construction of linker elements for bifunctional molecules like PROTACs. The Cbz protecting group allows for stable handling and purification while being readily removable under standard hydrogenolysis conditions, enabling subsequent synthetic modifications.

Chemical and Physical Properties

The properties of this compound are primarily available through computational models, with limited experimentally determined data in public literature. All quantitative data is summarized in the tables below.

Identifiers and Descriptors

Property	Value	Source
CAS Number	169750-57-6	[1]
Molecular Formula	C14H19NO3	[1]
IUPAC Name	benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate	[1]
Synonyms	1-Cbz-4-hydroxy-4-methylpiperidine, 4-Hydroxy-4-methylpiperidine-1-carboxylic acid benzyl ester	[1]
SMILES	<chem>CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O</chem>	[1]
InChIKey	JTYZJURNHJWKI-UHFFFAOYSA-N	[1]

Physicochemical Properties (Computed)

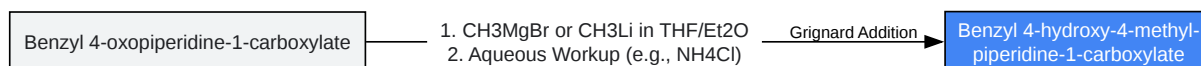
Property	Value	Source
Molecular Weight	249.30 g/mol	[1]
Monoisotopic Mass	249.13649347 Da	[1]
XLogP3	1.7	[1]
Topological Polar Surface Area	49.8 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic procedures for this specific molecule are not abundant. However, its synthesis follows standard organometallic addition principles, and its deprotection is a routine procedure.

Synthetic Pathway

The most logical synthetic route involves the nucleophilic addition of a methyl group to a ketone precursor, Benzyl 4-oxopiperidine-1-carboxylate. This is typically achieved using a Grignard reagent (methylmagnesium bromide) or an organolithium reagent (methyllithium).



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Figure 1: Proposed synthetic pathway for the target compound.

Example Experimental Protocol (Synthesis)

The following is a representative protocol based on standard laboratory procedures for Grignard reactions.

- **Preparation:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
- **Reaction:** The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- **Warming and Quenching:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Workup:** The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
- **Extraction:** The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
- **Purification:** The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Example Experimental Protocol (Cbz Deprotection)

To utilize this building block, the Cbz group is typically removed to free the piperidine nitrogen for subsequent coupling reactions. A standard procedure for this is catalytic hydrogenation.^[2]

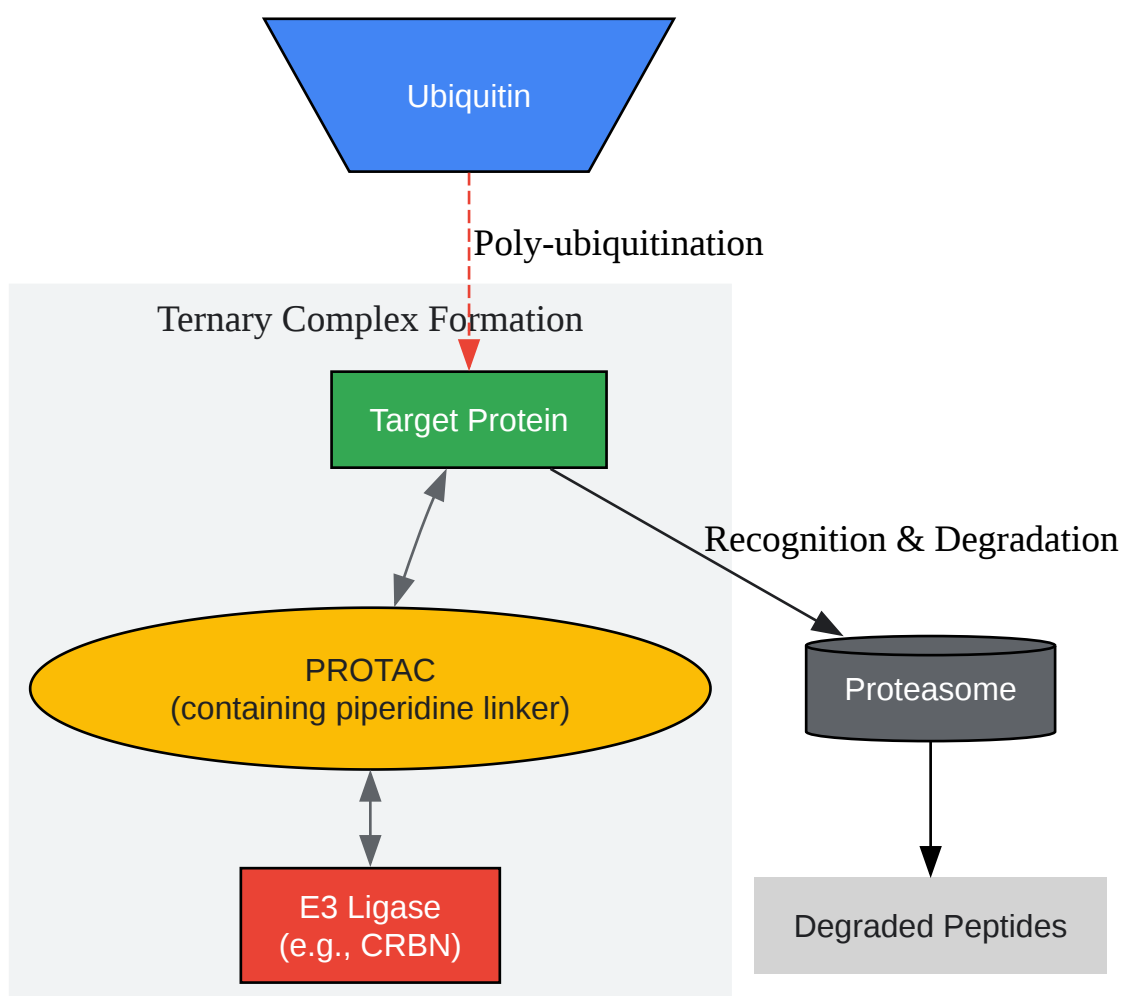
- **Preparation:** **Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate** (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
- **Catalyst Addition:** A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution.^[2]
- **Hydrogenation:** The flask is evacuated and backfilled with hydrogen gas (H₂) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1 atm via a balloon, or at higher pressures, e.g., 50 psi, in a Parr shaker) at room temperature.^[2]

- **Monitoring and Workup:** The reaction is monitored by TLC. Upon completion, the mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.[2]
- **Isolation:** The filtrate is concentrated under reduced pressure to yield 4-methylpiperidin-4-ol, which is often used in the next synthetic step without further purification.[2]

Applications in Drug Discovery

Role as a PROTAC Building Block

Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.



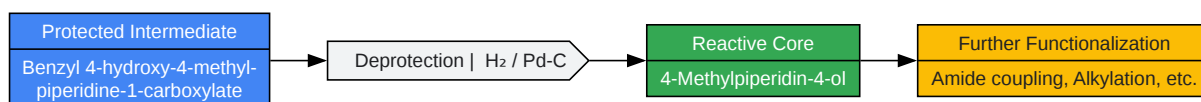
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Figure 2: The general mechanism of action for a PROTAC molecule.

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is an ideal building block for the "linker" component of a PROTAC. After deprotection, the secondary amine of the piperidine ring can be functionalized to connect to either the E3 ligase ligand or the target protein ligand. The 4-hydroxy group provides an additional attachment point for creating more complex or rigid linker architectures.

Structural Significance and Logic

The utility of this compound stems from its defined and protected structure, allowing for controlled, stepwise synthesis of complex molecules.



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Figure 3: Logical workflow illustrating the compound's role as a synthetic intermediate.

Spectral Data

While full, readily available spectra are limited, analytical data for this compound has been generated and is cataloged in spectral databases.

- ¹³C NMR: A ¹³C NMR spectrum is available in the SpectraBase database, provided by the University of Vienna.^[1]
- Mass Spectrometry (GC-MS): A GC-MS spectrum is also available in SpectraBase.^[1]

Researchers requiring detailed spectral data for characterization should consult these databases or perform their own analysis upon acquiring the compound.

Safety and Handling

A specific, comprehensive safety data sheet (SDS) for CAS 169750-57-6 is not widely published. However, based on structurally similar compounds like Benzyl 4-hydroxy-1-piperidinecarboxylate, the following hazards may be anticipated:

- Causes skin irritation (H315).
- Causes serious eye irritation (H319).
- May cause respiratory irritation (H335).

Recommended Precautions:

- Handle in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Users must consult the specific SDS provided by their chemical supplier before use.

Conclusion

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a high-value synthetic intermediate with significant applications in modern drug discovery. Its well-defined structure, featuring a protected amine and a functionalizable hydroxyl group on a rigid piperidine scaffold, makes it an excellent building block for synthesizing complex molecules, most notably linkers for PROTACs. The straightforward and well-understood chemistry for its synthesis and deprotection further enhances its utility for researchers in medicinal chemistry and chemical biology.

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References

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